# Rezafungin Drug Interaction Profile with Immunosuppressants: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Rezafungin |           |
| Cat. No.:            | B3181853   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug interaction profile of **rezafungin**, a novel echinocandin antifungal, with commonly used immunosuppressants. The following question-and-answer format addresses potential issues and provides insights for experimental design.

## **Frequently Asked Questions (FAQs)**

Q1: What is the general drug-drug interaction (DDI) potential of **rezafungin**?

A1: **Rezafungin** demonstrates a low potential for clinically significant drug-drug interactions.[1] [2] It is not an inhibitor, inducer, or substrate of cytochrome P450 (CYP) enzymes or major drug transporters.[1][3] In vitro and in vivo studies have shown that **rezafungin** has minimal effects on the pharmacokinetics of various probe drugs.[1][4]

Q2: How does **rezafungin** interact with calcineurin inhibitors like cyclosporine and tacrolimus?

A2: Co-administration of **rezafungin** with cyclosporine or tacrolimus is unlikely to result in clinically significant effects, suggesting that dose adjustments for these immunosuppressants may not be necessary when initiating **rezafungin** therapy.[1][5]

• Cyclosporine: A study in healthy volunteers showed that **rezafungin** did not significantly alter the exposure (AUC and Cmax) of cyclosporine.[1][5] The plasma concentration-time curves for cyclosporine were similar when administered alone and with **rezafungin**.[5]

## Troubleshooting & Optimization





Tacrolimus: While one study observed a slight reduction in tacrolimus exposure
 (approximately 14% decrease in AUC), this was not considered clinically meaningful.[1][6]
 The Cmax of tacrolimus was not significantly affected.[1][6] Standard therapeutic drug
 monitoring for tacrolimus is recommended as a routine clinical practice.[7]

Q3: Is there a significant interaction between **rezafungin** and mycophenolate mofetil (MMF)?

A3: No, co-administration of **rezafungin** with mycophenolate mofetil does not lead to clinically meaningful changes in the exposure to mycophenolic acid (the active metabolite of MMF).[1][5] While a minor reduction in the Cmax of mycophenolic acid (approximately 19%) was observed in one study, the overall exposure (AUC) was not significantly affected.[1][6] Therefore, dose adjustments for MMF are not expected to be necessary when co-administered with **rezafungin**. [5][8]

Q4: What is the metabolic pathway of **rezafungin** and how does it influence its interaction profile?

A4: **Rezafungin** undergoes minimal metabolism.[3][9] The primary metabolic pathway is hydroxylation of the terphenyl, pentyl ether side chain.[9][10] Crucially, **rezafungin** is not metabolized by CYP450 enzymes in the liver.[11] This characteristic is a key reason for its low potential for metabolic drug-drug interactions.[12] The majority of the drug is excreted unchanged in the feces.[10][11]

## **Troubleshooting Experimental Discrepancies**

Issue: In our in-vitro experiment, we observed a potential interaction with a drug known to be a substrate of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Why might this differ from clinical findings?

Guidance: While some in-vitro studies have suggested that echinocandins as a class may have some inhibitory effects on transporters like P-gp and BCRP, clinical studies with **rezafungin** have not shown clinically significant interactions with substrates of these transporters.[1][13] [14] For instance, a study with digoxin (a P-gp substrate) and rosuvastatin (a BCRP and OATP substrate) did not find clinically meaningful interactions with **rezafungin**.[1][4] Discrepancies between in-vitro and in-vivo findings can arise from differences in drug concentrations, experimental systems, and the complexity of physiological processes in a whole organism. It is



crucial to rely on dedicated clinical DDI studies for assessing the clinical relevance of potential interactions.

## **Quantitative Data Summary**

The following tables summarize the pharmacokinetic data from clinical drug-drug interaction studies between **rezafungin** and key immunosuppressants.

Table 1: Effect of **Rezafungin** on Cyclosporine Pharmacokinetics[5]

| Pharmacokinetic<br>Parameter | Cyclosporine Alone<br>(Mean ± SD) | Cyclosporine +<br>Rezafungin (Mean<br>± SD) | Geometric Mean<br>Ratio (90% CI)                           |
|------------------------------|-----------------------------------|---------------------------------------------|------------------------------------------------------------|
| AUC0-t (ng*h/mL)             | 4956.33 ± 1295.91                 | 4683.80 ± 1265.77                           | Not explicitly stated,<br>but within no-effect<br>boundary |
| Cmax (ng/mL)                 | 1023.13 ± 238.08                  | 942.93 ± 214.04                             | Not explicitly stated,<br>but within no-effect<br>boundary |

Table 2: Effect of **Rezafungin** on Mycophenolic Acid Pharmacokinetics[5]

| Pharmacokinetic<br>Parameter | Mycophenolate<br>Mofetil Alone | Mycophenolate<br>Mofetil +<br>Rezafungin | Geometric Mean<br>Ratio (90% CI)                                         |
|------------------------------|--------------------------------|------------------------------------------|--------------------------------------------------------------------------|
| AUC0-t                       | Not explicitly stated          | Not explicitly stated                    | Within no-effect boundary                                                |
| Cmax                         | Not explicitly stated          | Not explicitly stated                    | Reduced by ~19%,<br>lower bound of 90%<br>CI below no-effect<br>boundary |

Table 3: Effect of **Rezafungin** on Tacrolimus Pharmacokinetics[1][6]



| Pharmacokinetic<br>Parameter | Tacrolimus Alone      | Tacrolimus +<br>Rezafungin | Geometric Mean<br>Ratio (90% CI)             |
|------------------------------|-----------------------|----------------------------|----------------------------------------------|
| AUC0-t                       | Not explicitly stated | Not explicitly stated      | Reduced by ~14%<br>(74.47% - lower<br>bound) |
| Cmax                         | Not explicitly stated | Not explicitly stated      | Within no-effect<br>boundary                 |

## **Experimental Protocols**

Key Experiment: Phase 1, Open-Label, Crossover Drug-Drug Interaction Study

This section outlines the typical methodology used in clinical studies to assess the drug interaction potential of **rezafungin** with immunosuppressants.[1][2][5][6][15]

- 1. Study Design:
- An open-label, two-period, crossover study in healthy adult subjects.[2][15]
- Subjects receive the immunosuppressant alone in one period and the immunosuppressant in combination with **rezafungin** in the other period, with a suitable washout period in between. [5][15]
- 2. Dosing Regimen:
- Rezafungin: A typical intravenous (IV) dosing regimen might be a 400 mg loading dose on day 1, followed by 200 mg once weekly.[5][8]
- Immunosuppressants: Administered as a single oral dose at their standard clinical dosage (e.g., cyclosporine 200 mg, mycophenolate mofetil 500 mg).[5][8]
- 3. Pharmacokinetic Sampling:
- Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).



- Plasma or whole blood (for tacrolimus) is separated and stored frozen until analysis.[4]
- 4. Bioanalytical Method:
- Drug concentrations in plasma or blood are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
- 5. Pharmacokinetic Analysis:
- Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated using noncompartmental analysis.[4]
- Statistical analysis is performed to compare the geometric mean ratios (GMRs) and their 90% confidence intervals (CIs) for the pharmacokinetic parameters of the immunosuppressant when given alone versus with rezafungin.[2] The bioequivalence range is typically set at 80-125%.[2]

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow of a typical crossover drug-drug interaction study.





Click to download full resolution via product page

Caption: Simplified metabolic pathway of **rezafungin**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Absence of Clinically Meaningful Drug-Drug Interactions with Rezafungin: Outcome of Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absence of Clinically Meaningful Drug-Drug Interactions with Rezafungin: Outcome of Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

## Troubleshooting & Optimization





- 3. Rezafungin | Johns Hopkins ABX Guide [hopkinsquides.com]
- 4. contagionlive.com [contagionlive.com]
- 5. cidara.com [cidara.com]
- 6. journals.asm.org [journals.asm.org]
- 7. medscape.com [medscape.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]
- 13. Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Rezafungin Drug Interaction Profile with Immunosuppressants: A Technical Support Guide]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b3181853#rezafungin-drug-interaction-profile-with-immunosuppressants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com